N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 6-fluoroindole core linked via an acetamide bridge to a 4-(acetylamino)phenyl group. This structure combines electron-withdrawing (fluoro) and hydrogen-bonding (acetylamino) substituents, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16FN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
CFYVFOFWQJPYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Coupling of Indole Derivatives with Acetamide Intermediates
A primary route involves coupling 6-fluoro-1H-indole with an acetamide-bearing aryl group. Key steps include:
-
Synthesis of 2-(6-Fluoro-1H-indol-1-yl)acetic Acid :
-
Activation of the Carboxylic Acid :
-
Amide Bond Formation :
Multi-Component One-Pot Synthesis
A streamlined approach combines indole-3-acetic acid derivatives with anilines in a single pot:
-
Reaction Setup :
-
Mechanism :
Solid-Phase Synthesis for High-Purity Output
Patents describe a column chromatography-free method for industrial-scale production:
-
Stepwise Alkylation and Acylation :
Optimization and Comparative Analysis
Reagent Efficiency
Critical Factors Affecting Yield
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require purification.
-
Catalyst Use : Pyridine or lutidine improves acylation efficiency by scavenging HCl.
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Temperature Control : Lower temperatures (0–25°C) minimize side reactions during coupling.
Advanced Functionalization Strategies
Protecting Group Chemistry
Halogen Exchange for Fluorine Retention
-
Fluorine Stability : The 6-fluoro group remains intact under acidic/basic conditions due to its electron-withdrawing nature.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates.
Challenges and Solutions
Common Side Reactions
Chemical Reactions Analysis
Table 1: Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Indole activation | Chloroacetyl chloride, DCM, 0–5°C | 78% | >95% | |
| Amide coupling | CDI, acetonitrile, rt, 18 hrs | 82% | 98% |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Reacting with 6M HCl at 80°C for 4 hours yields 4-aminophenylacetic acid and 6-fluoroindole.
-
Basic hydrolysis : Treatment with 2M NaOH at 60°C produces sodium acetate and the corresponding amine derivative.
Electrophilic Aromatic Substitution
The indole moiety participates in electrophilic reactions:
-
Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to introduce nitro groups at the 5-position of the indole ring.
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF yields 5-bromo-6-fluoroindole derivatives.
Cross-Coupling Reactions
The compound engages in palladium-catalyzed couplings for structural diversification:
-
Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in THF/water (3:1) at 80°C, forming biaryl derivatives.
-
Buchwald-Hartwig amination : Forms N-aryl indole derivatives when treated with aryl halides and Pd₂(dba)₃/Xantphos .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 4-Bromotoluene | 58% |
Modification of the Acetylamino Group
The acetylamino substituent undergoes transformations critical for structure-activity studies:
-
Deacetylation : Treatment with hydrazine hydrate in ethanol at reflux removes the acetyl group, yielding the primary amine .
-
Reacetylation : Reacting the deacetylated product with acetic anhydride in pyridine restores the acetylamino group.
Fluorine-Specific Reactivity
The 6-fluoro substituent influences electronic properties and reaction pathways:
-
Hydrodefluorination : Rare under standard conditions but occurs with Pd/C and H₂ (1 atm) at 120°C, yielding non-fluorinated indole derivatives.
-
Nucleophilic displacement : Limited reactivity due to fluorine’s strong electron-withdrawing effect.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) in methanol induces cleavage of the acetamide bond, forming 6-fluoroindole and phenylacetic acid.
-
Oxidative stability : Resists oxidation by H₂O₂ (<5% degradation after 24 hrs at 25°C) but degrades rapidly with KMnO₄ in acidic conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide demonstrates significant anticancer activity. The indole moiety is known for its ability to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis.
Case Study: In Vitro Antitumor Activity
A study highlighted the compound's effectiveness against several cancer cell lines, showing notable inhibition of growth in colon and lung cancer models. The mechanism involves the modulation of signaling pathways that regulate cell cycle progression and apoptosis, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the structural features that enhance its ability to penetrate bacterial membranes.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| This compound | Antimicrobial | Significant against various bacteria |
| 2-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | Antimicrobial | Moderate efficacy |
| N-(3-acetamidophenyl)-2-(6-fluoro-1H-indol-3-yl)acetamide | Antimicrobial | High efficacy against specific strains |
Synthesis and Development
The synthesis of this compound involves several key steps, including the formation of the indole structure followed by acetylation reactions. The enhanced solubility and bioavailability due to the acetylamino group make it a promising candidate for further medicinal chemistry exploration .
Future Research Directions
Given its biological activities, future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its anticancer and antimicrobial effects.
- Formulation Development : Exploring different formulations to enhance bioavailability and target delivery.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various receptors and enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The acetylamino group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Core Modifications: Indole vs. Heterocyclic Variants
The 6-fluoroindole core distinguishes this compound from analogs with alternative heterocycles. For example:
- Pyridazinone derivatives () introduce a pyridazinone ring, which may confer distinct hydrogen-bonding capabilities .
The 6-fluoro substitution on indole likely enhances metabolic stability and target affinity compared to non-fluorinated indoles (e.g., compound 10j in lacks fluorine) .
Substituent Effects on the Phenyl Ring
The 4-(acetylamino)phenyl group is a key feature. Comparisons include:
- Hydroxyphenyl analogs : describes 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Y041-4255), where the hydroxyl group may increase polarity but reduce metabolic stability due to susceptibility to glucuronidation .
- Morpholinosulfonyl derivatives (): These substituents enhance solubility via the morpholine ring but introduce steric bulk, which may hinder target binding .
Linker and Side Chain Variations
Melting Points and Solubility
- The acetylamino group likely improves water solubility compared to hydrophobic substituents like naphthyl (10k, ) or trifluoroacetyl (4f, ) .
Comparative Data Table
Key Research Findings and Implications
Biological Activity
N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that incorporates an indole structure, known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole moiety enhances binding affinity and metabolic stability, allowing it to modulate pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported an IC50 value of 25 μM against breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro assays revealed that it could inhibit the replication of several viruses, including strains of influenza and herpes simplex virus (HSV). The specific mechanism involves interference with viral entry or replication processes, making it a candidate for antiviral drug development .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it can reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses. This effect was observed at concentrations as low as 10 μM .
Case Study 1: Anticancer Efficacy
In a controlled study involving various indole derivatives, this compound was compared with other known anticancer agents. The results indicated that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells, with a notable reduction in cell viability after 48 hours of treatment.
Case Study 2: Antiviral Activity Against Influenza
A recent investigation assessed the antiviral efficacy of the compound against H1N1 influenza virus. The study found that treatment with this compound resulted in a significant decrease in viral titers, showcasing its potential as an antiviral agent .
Research Findings Summary
Recent research highlights the following key findings regarding the biological activity of this compound:
- Anticancer Activity : IC50 values range from 15 to 30 μM across different cancer cell lines.
- Antiviral Activity : Effective against multiple viral strains with IC50 values ranging from 5 to 20 μM.
- Anti-inflammatory Effects : Significant reduction in TNF-alpha and IL-6 production at low concentrations (10 μM).
Q & A
Q. What are the standard synthetic routes for N-[4-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with acetamide-containing aryl groups. For example, substituents like fluoro or chloro groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization strategies include:
- Temperature Control : Reactions conducted at 60–80°C often yield better results than room-temperature syntheses.
- Catalyst Screening : Use of Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling improves efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves low yields (e.g., 6–17% in derivatives like 10j–10m) .
- Table 1 : Example Yields and Conditions from Indole Derivatives ():
| Compound | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 8 | 192–194 |
| 10k | Naphthalen-1-yl | 6 | 175–176 |
| 10m | Pyridin-2-yl | 17 | 153–154 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm substituent positions and hydrogen bonding. For example, the 6-fluoroindole proton resonates at δ 7.8–8.2 ppm, while the acetamide NH appears at δ 10.2–10.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calc. 356.12; found 356.15) to confirm purity .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., dihedral angles between indole and phenyl groups) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 6-fluoro group with electron-withdrawing groups (e.g., nitro) to test apoptosis induction in cancer cells. Derivatives with pyridyl side chains (e.g., 10m) showed improved solubility and target binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with Bcl-2/Mcl-1 proteins. The indole core and acetamide linker are essential for hydrophobic binding .
- Table 2 : Key SAR Observations ():
| Substituent | Biological Effect |
|---|---|
| 6-Fluoro | Enhances DNA intercalation |
| 4-Chlorophenyl | Increases cytotoxicity (IC₅₀ = 2.1 µM) |
| Pyridin-2-yl | Improves solubility (LogP = 1.8 vs. 2.4) |
Q. What strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
- Systematic Variation : Test derivatives with incremental substituent changes (e.g., 10j vs. 10k) to isolate confounding factors .
- Meta-Analysis : Compare IC₅₀ values from independent studies using ANOVA to identify outliers caused by assay conditions .
Q. How to design experiments to identify the primary molecular targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
- CRISPR-Cas9 Knockout : Screen cancer cells with gene knockouts (e.g., Bcl-2, Mcl-1) to assess dependency on specific pathways .
- Crystallographic Screening : Co-crystallize the compound with potential targets (e.g., Chaetomium thermophilum oxidoreductase) to identify binding pockets .
Q. What computational methods are recommended for predicting metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
